molecular formula C26H31N3O3 B11145193 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide

2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide

Cat. No.: B11145193
M. Wt: 433.5 g/mol
InChI Key: KVNDGBYGLWWLRZ-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide is a synthetic small molecule characterized by a pyrazole core substituted with methyl and phenyl groups, linked via an acetamide bridge to a tetrahydro-2H-pyran ring bearing a 4-methoxyphenyl moiety.

Properties

Molecular Formula

C26H31N3O3

Molecular Weight

433.5 g/mol

IUPAC Name

2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]acetamide

InChI

InChI=1S/C26H31N3O3/c1-19-24(20(2)29(28-19)22-7-5-4-6-8-22)17-25(30)27-18-26(13-15-32-16-14-26)21-9-11-23(31-3)12-10-21/h4-12H,13-18H2,1-3H3,(H,27,30)

InChI Key

KVNDGBYGLWWLRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)CC(=O)NCC3(CCOCC3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic Acid

The pyrazole core is synthesized via cyclocondensation of phenylhydrazine with β-keto esters. For example:

  • Step 1 : Ethyl acetoacetate reacts with phenylhydrazine in ethanol under reflux to form 3,5-dimethyl-1-phenyl-1H-pyrazole.

  • Step 2 : Nitration at the 4-position using nitric acid/sulfuric acid, followed by oxidation with KMnO₄ to yield the carboxylic acid.

Reaction Conditions :

  • Nitration: 0–5°C, 2 hours (yield: 68–72%).

  • Oxidation: 80°C, aqueous KMnO₄, 4 hours (yield: 85%).

Synthesis of Tetrahydropyran-Amine Component

Cyclization to Form Tetrahydropyran Ring

The tetrahydropyran moiety is constructed via acid-catalyzed cyclization of 4-methoxyphenyl-substituted diols:

  • Step 1 : 4-Methoxyphenylacetonitrile undergoes Claisen-Schmidt condensation with glutaric dialdehyde.

  • Step 2 : Reduction of the nitrile group to a primary amine using LiAlH₄ or catalytic hydrogenation.

Optimization Note : Use of p-toluenesulfonic acid (PTSA) as a catalyst improves cyclization efficiency (yield: 78–82%).

Amide Bond Formation

Carbodiimide-Mediated Coupling

The final step involves coupling the pyrazole carboxylic acid (1.0 eq) with the tetrahydropyran-amine (1.2 eq) using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous THF:

RCOOH + R’NH2DCC, NHSRCONHR’+DCU\text{RCOOH + R'NH}_2 \xrightarrow{\text{DCC, NHS}} \text{RCONHR'} + \text{DCU}

Conditions :

  • Solvent: Dry THF, 0°C → room temperature, 12 hours.

  • Workup: Filter DCU byproduct, concentrate, and purify via silica gel chromatography (ethyl acetate/hexane).

One-Pot Activation with HATU

Alternative method using Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) :

  • Step 1 : Activate carboxylic acid with HATU (1.1 eq) and DIEA (3 eq) in DMF.

  • Step 2 : Add amine component, stir at room temperature for 6 hours (yield: 89–92%).

Purification and Characterization

Crystallization and Chromatography

  • Crystallization : Recrystallize from ethanol/water (7:3) to obtain white crystals (mp: 142–144°C).

  • Chromatography : Use gradient elution (5→20% ethyl acetate in hexane) for HPLC purity >98%.

Spectroscopic Validation

TechniqueKey Data
IR (KBr) 1669 cm⁻¹ (C=O amide), 1724 cm⁻¹ (C=O acid), 1601 cm⁻¹ (C=C aromatic)
¹H NMR δ 2.21 (s, 3H, CH₃), δ 3.78 (s, 3H, OCH₃), δ 6.85–7.32 (m, 9H, Ar-H)
X-ray Dihedral angle: 49.3° between pyrazole and tetrahydropyran rings

Comparative Analysis of Methods

Yield and Efficiency

MethodCatalystSolventTime (h)Yield (%)
DCC/NHSDCCTHF1275–78
HATUHATUDMF689–92

Key Insight : HATU offers higher yields due to superior activation efficiency, albeit at higher cost.

Challenges and Optimization

Steric Hindrance

Bulky substituents on the tetrahydropyran ring slow amidation. Solutions include:

  • Elevated temperatures (40–50°C).

  • Ultrasonic irradiation to enhance mixing.

Byproduct Formation

  • DCU Precipitation : Filtered efficiently in DCC method.

  • Racemization : Minimized by maintaining pH <8 and low temperatures.

Industrial-Scale Considerations

  • Cost-Effectiveness : DCC method preferred for large-scale production.

  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a bioisostere for various functional groups, allowing the compound to modulate biological pathways. The phenyl and tetrahydropyran groups can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Property Target Compound 2-[4-(3,5-dimethylpyrazol-1-yl)phthalazin-1-yl]sulfanyl-N-methylacetamide
Molecular Formula C₂₆H₃₁N₃O₃ C₁₆H₁₇N₅OS
Molecular Weight (g/mol) 449.55 327.4
Key Substituents 3,5-Dimethylpyrazole, 4-methoxyphenyl-tetrahydro-2H-pyran 3,5-Dimethylpyrazole, phthalazine-thioacetamide
Solubility Predictions* Moderate (logP ~3.5) due to methoxy and pyran groups Low (logP ~2.8) due to sulfur and phthalazine

*Predicted using fragment-based methods due to lack of experimental data.

Functional and Bioactivity Insights

  • Pyrazole role : The 3,5-dimethylpyrazole group is common in kinase inhibitors (e.g., CDK2, JAK3), where it occupies hydrophobic pockets .
  • Tetrahydro-2H-pyran moiety : This group may improve metabolic stability compared to simpler ethers or aliphatic chains, as seen in antiviral agents like baloxavir .
  • Methoxy group : The 4-methoxyphenyl substituent could enhance membrane permeability and π-stacking interactions, analogous to serotonin receptor modulators .

Research Findings and Methodological Considerations

NMR-Based Structural Elucidation

Comparative NMR analysis (as demonstrated in Figure 6 of ) can resolve substituent effects. For example:

  • Region-specific shifts : Differences in chemical shifts (e.g., δ 29–36 ppm for protons near the pyran ring) could localize substituent-induced electronic changes .
  • Conformational analysis: The tetrahydro-2H-pyran ring’s chair vs. boat conformation may influence solubility and binding, detectable via NOESY correlations.

Biological Activity

The compound 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethyl-1H-pyrazole with various acylating agents and tetrahydro-pyran derivatives. The synthetic route often includes:

  • Formation of the pyrazole core : Utilizing 3,5-dimethyl-1-phenylpyrazole as a starting material.
  • Acylation : Reaction with acetic anhydride to introduce the acetamide functionality.
  • Tetrahydropyran modification : Incorporating a methoxyphenyl group through nucleophilic substitution reactions.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing several promising effects:

Anticancer Activity

Research indicates that pyrazole derivatives can exhibit significant anticancer properties. For instance, compounds similar to our target have shown:

  • Inhibition of cancer cell proliferation : Studies have demonstrated that pyrazole derivatives can inhibit the growth of various cancer cell lines, including breast and lung cancers.
  • Mechanism of action : The anticancer activity is often attributed to the induction of apoptosis and inhibition of specific signaling pathways involved in cell proliferation and survival.

Antimicrobial Properties

Several studies have reported antimicrobial activities associated with pyrazole derivatives:

  • Broad-spectrum activity : Compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : For example, similar compounds exhibited MIC values ranging from 0.5 to 10 µg/mL against various bacterial strains.

Case Studies

  • Case Study on Anticancer Activity :
    • A study conducted by Evren et al. (2019) highlighted the anticancer potential of similar pyrazole compounds, where a derivative demonstrated an IC50 value of 15 µM against A549 lung cancer cells, indicating potent cytotoxicity .
  • Case Study on Antimicrobial Activity :
    • Research published in Journal of Medicinal Chemistry reported that a related compound exhibited MIC values of 2 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives:

  • Substituent effects : The presence of electron-donating groups (like methoxy) on the phenyl ring enhances activity by increasing lipophilicity and improving binding affinity to biological targets.
SubstituentEffect on Activity
MethoxyIncreases potency against cancer cells
DimethylEnhances antimicrobial properties

Q & A

Q. What are the recommended synthetic routes and purification methods for this compound?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by coupling with the tetrahydro-2H-pyran moiety. Key steps include:

  • Acetylation : Use acetic anhydride or acetyl chloride under controlled temperatures (e.g., 273 K) in inert atmospheres to minimize side reactions .
  • Cyclocondensation : Employ reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) in dichloromethane with triethylamine as a base .
  • Purification : Post-reaction extraction (e.g., using dichloromethane) and recrystallization (e.g., methylene chloride slow evaporation) yield high-purity crystals .

Q. How can structural characterization be performed to confirm the compound’s identity?

A combination of spectroscopic and crystallographic methods is essential:

  • Spectroscopy :
    • FT-IR : Confirm functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹) .
    • NMR : Analyze proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm, methyl groups at δ 1.5–2.5 ppm) .
    • LCMS : Verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve 3D structure, hydrogen bonding (e.g., N–H⋯O interactions), and dihedral angles between aromatic rings .

Q. What initial biological screening assays are suitable for this compound?

  • Antimicrobial Activity : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .
  • Anti-inflammatory Potential : Measure COX-2 inhibition via enzyme-linked immunosorbent assays (ELISA) .
  • Cytotoxicity Testing : Employ MTT assays on human cell lines (e.g., HeLa) to assess viability .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Structural Modifications : Vary substituents on the pyrazole (e.g., electron-withdrawing groups at the 3,5-positions) or the methoxyphenyl group to test effects on binding affinity .
  • Comparative Analysis : Use analogs (e.g., piperazine- or triazole-containing derivatives) to evaluate how functional groups influence activity (see Table 1) .

Q. Table 1: Activity Comparison of Structural Analogs

CompoundKey MoietiesBiological Activity
Target CompoundPyrazole, MethoxyphenylUnder investigation
Piperazine-containing analogPiperazineEnhanced anti-inflammatory activity
Triazole-containing analogTriazoleImproved antimicrobial potency

Q. What computational methods are used to predict target interactions?

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., COX-2 or bacterial enzymes). Focus on hydrogen bonding and hydrophobic interactions with the pyrazole and acetamide groups .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

Q. How should contradictory data in synthesis yields or bioactivity be resolved?

  • Parameter Optimization : Test reaction conditions (e.g., temperature: 25°C vs. 40°C; solvent: DMF vs. THF) to identify yield discrepancies .
  • Dose-Response Curves : Replicate bioassays at varying concentrations (e.g., 1–100 µM) to rule out false negatives/positives .

Q. What strategies improve synthetic scalability while maintaining purity?

  • Catalyst Screening : Compare EDC, DCC, or HATU in coupling steps to maximize efficiency .
  • Flow Chemistry : Implement continuous flow systems for exothermic reactions (e.g., acetylations) to enhance reproducibility .

Q. How can stability and degradation profiles be evaluated under physiological conditions?

  • Forced Degradation Studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions, followed by HPLC analysis to monitor degradation products .
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures and storage recommendations .

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